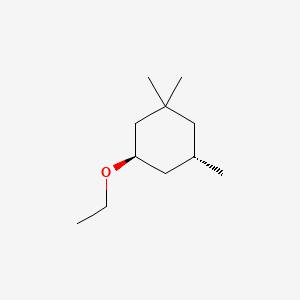

(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane

Description

(3R,5S)-3-Ethoxy-1,1,5-trimethylcyclohexane (CAS: 67583-77-1) is a cyclohexane derivative substituted with ethoxy, methyl, and geminal dimethyl groups. Its molecular formula is C₁₁H₂₂O, with a calculated molecular weight of 170.29 g/mol. The compound is structurally characterized by a six-membered cyclohexane ring with stereospecific ethoxy (C-O-C₂H₅) and methyl substituents. Regulatory assessments classify it as a Category 1 skin sensitizer, requiring careful handling in industrial settings .

Properties

CAS No. |

24691-17-6 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(3R,5S)-3-ethoxy-1,1,5-trimethylcyclohexane |

InChI |

InChI=1S/C11H22O/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |

InChI Key |

JVBNHJDWWBSWLE-NXEZZACHSA-N |

Isomeric SMILES |

CCO[C@@H]1C[C@H](CC(C1)(C)C)C |

Canonical SMILES |

CCOC1CC(CC(C1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of (3R,5S)-3-Ethoxy-1,1,5-trimethylcyclohexane typically involves the stereoselective introduction of the ethoxy group at the 3-position of a suitably substituted cyclohexane ring bearing methyl groups at the 1 and 5 positions. The trans stereochemistry (3R,5S) is controlled through selective reaction conditions and chiral intermediates or catalysts.

Literature-Reported Synthetic Routes

While direct detailed synthetic protocols specifically for this compound are limited in publicly available literature, related compounds and analogues have been synthesized using the following approaches, which can be adapted or serve as a basis for this compound:

Etherification of 3-Hydroxy-1,1,5-trimethylcyclohexane

- Starting from 3-hydroxy-1,1,5-trimethylcyclohexane, an etherification reaction with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions (e.g., potassium carbonate in acetone) can yield the ethoxy derivative.

- Control of stereochemistry is achieved by starting from the trans-3-hydroxy intermediate or by selective inversion steps.

Reduction and Functional Group Manipulation from Cyclohexanone Precursors

- A cyclohexanone derivative with methyl substituents at 1 and 5 positions can be subjected to nucleophilic addition of ethoxy nucleophiles or ethoxy-containing reagents.

- Subsequent stereoselective reductions (e.g., using lithium aluminum hydride or other hydride sources) can afford the desired stereochemistry.

Total Synthesis Approaches from Functionalized Cyclohexenes

- Recent synthetic studies on related cyclohexane derivatives (e.g., in total synthesis of abscisic acid analogues) have employed multi-step sequences involving cyclohexene intermediates, selective epoxidations, and ring-opening with ethoxy nucleophiles, followed by stereoselective reductions to install the ethoxy group with defined stereochemistry.

- For example, a sequence involving the reduction of spirocyclic intermediates with lithium aluminum hydride in tetrahydrofuran (THF) at elevated temperatures under inert atmosphere has been reported to yield high-purity cyclic ethers with excellent stereocontrol.

Experimental Data Summary

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the presence of ethoxy protons and methyl groups with characteristic chemical shifts and coupling constants consistent with (3R,5S) stereochemistry.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C11H22O (Molecular weight 170.29 g/mol).

- Infrared Spectroscopy (IR): Ether C–O stretching vibrations observed around 1050–1150 cm⁻¹.

- Chromatography: Thin-layer chromatography (TLC) and column chromatography used for purity assessment and isolation.

Summary and Recommendations

The preparation of this compound involves stereoselective synthetic strategies based on etherification of hydroxy precursors or multi-step total synthesis routes employing reductions and nucleophilic ring openings. Lithium aluminum hydride reduction of spirocyclic intermediates in tetrahydrofuran under inert atmosphere is a particularly efficient step reported in related synthetic sequences, yielding high purity products with excellent stereochemical control.

For researchers aiming to synthesize this compound, starting from stereochemically defined hydroxycyclohexane derivatives and employing controlled etherification or reduction steps is advisable. Analytical methods such as NMR, MS, and IR spectroscopy are essential for confirming structure and stereochemistry.

Chemical Reactions Analysis

Functional Group Analysis

The compound features an ethoxy group (-OCH₂CH₃) and three methyl substituents on a cyclohexane ring. Its reactivity is primarily influenced by the ether functionality and steric effects from the trimethyl substitution .

Potential Reaction Pathways

While experimental reaction data for this specific stereoisomer is not explicitly documented in the provided sources, its structural components suggest plausible reactivity:

| Reaction Type | Mechanism | Expected Products |

|---|---|---|

| Acidic Hydrolysis | Protonation of oxygen, C-O bond cleavage | Cyclohexanol derivative + ethanol |

| Oxidation | Oxidation of ether (less likely) | Unlikely under standard conditions |

| Elimination | β-Elimination (if α-H available) | Alkenes (if adjacent to ethoxy group) |

| Nucleophilic Substitution | Attack on carbonyl (if present) | Not applicable (no carbonyl group) |

Stereochemical Considerations

The (3R,5S) configuration may influence reaction pathways by:

-

Steric hindrance : Methyl groups at positions 1, 1, and 5 could block nucleophilic or electrophilic attack .

-

Transition state accessibility : The trans-diaxial arrangement may favor specific elimination pathways (e.g., E2 mechanisms).

Research Gaps

No experimental reaction data (e.g., catalytic conditions, reaction rates) was found in the provided sources. Detailed studies would require consulting specialized databases (e.g., Reaxys, SciFinder) or experimental literature.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Fragrance Industry | Used as a fragrance component due to its pleasant scent profile. |

| Organic Synthesis | Acts as a versatile intermediate in the synthesis of complex organic molecules. |

| Pharmaceuticals | Potential applications in drug formulation and development. |

Fragrance Industry

(3R,5S)-3-Ethoxy-1,1,5-trimethylcyclohexane is primarily recognized for its role in the fragrance industry. Its unique olfactory properties make it suitable for use in perfumes and scented products. The compound contributes to the overall scent profile by providing a sweet and fruity aroma, which is desirable in various cosmetic formulations.

Case Study: Fragrance Formulation

A study conducted by The Good Scents Company highlighted the integration of this compound into commercial fragrance formulations. The compound was found to enhance the longevity and complexity of scents when blended with other aromatic compounds. This has led to its adoption by several leading fragrance manufacturers.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various organic compounds. Its unique structure allows chemists to modify it further for creating more complex molecules.

Synthesis Pathways

Several synthetic pathways utilize this compound as a starting material:

- Alkylation Reactions : The compound can undergo alkylation to introduce new functional groups.

- Cyclization Reactions : It can be used in cyclization reactions to form larger cyclic structures.

Pharmaceuticals

While less common than its applications in fragrance and organic synthesis, there is potential for this compound in pharmaceutical applications. Its structural characteristics may allow it to serve as a scaffold for drug development.

Research Insights

Research has indicated that compounds similar to this compound exhibit biological activity that could be harnessed for therapeutic purposes. Further studies are needed to explore its efficacy and safety in medicinal chemistry.

Mechanism of Action

The mechanism of action of (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane involves its interaction with molecular targets through stereospecific binding. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards enzymes or receptors. The pathways involved may include enzymatic catalysis, receptor activation, or inhibition, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical properties of (3R,5S)-3-Ethoxy-1,1,5-trimethylcyclohexane and analogous compounds:

Detailed Analysis of Analogous Compounds

(3R,5S)-3-Chloro-1,1,5-trimethylcyclohexane

- Structure : Replaces the ethoxy group with a chloro substituent.

- Properties : Lower molecular weight (160.68 g/mol) and reduced polarity compared to the ethoxy derivative. The chloro group enhances reactivity in SN2 reactions (e.g., nucleophilic substitution) .

- Spectral Data : NMR spectra calculated via quantum chemical methods (DFT) show distinct shielding patterns for chlorine and methyl groups .

1,5,5-Trimethylcyclohexa-1,3-diene

- Structure : Features a conjugated diene system (C=C-C=C) in the cyclohexane ring.

- Properties : The π-electrons in the diene enable participation in Diels-Alder reactions , a key distinction from saturated analogs. Its lower molecular weight (122.21 g/mol) suggests higher volatility .

cis-Dihydroxy-methoxy-trimethylcyclohexane Derivatives

Physicochemical and Reactivity Trends

Boiling Points: The ethoxy derivative likely has a higher boiling point than the chloro analog due to stronger dipole-dipole interactions (ether vs. haloalkane). The diene’s nonpolar structure results in lower boiling points compared to oxygenated analogs.

Solubility :

- Hydroxyl groups in dihydroxy-methoxy derivatives enhance water solubility via hydrogen bonding.

- Chloro and ethoxy derivatives are more soluble in organic solvents.

Reactivity :

- Ethoxy : Susceptible to acid-catalyzed cleavage (e.g., HI cleavage to form alcohols).

- Chloro : Participates in nucleophilic substitutions (e.g., with NaOH to form alcohols).

- Diene : Reacts in cycloadditions (e.g., with maleic anhydride in Diels-Alder reactions).

Biological Activity

(3R,5S)-3-Ethoxy-1,1,5-trimethylcyclohexane is a chiral compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its utility in these areas. This article reviews the available literature on the biological properties, mechanisms of action, and potential applications of this compound.

- Molecular Formula : C12H22O

- Molecular Weight : 198.31 g/mol

- CAS Number : 24691-17-6

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its interactions with various biological systems. The following sections summarize key findings related to its pharmacological and toxicological profiles.

Pharmacological Activity

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential inhibitory effects on lipases, which are crucial for lipid metabolism .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity. This property is beneficial for protecting cells from oxidative stress and could have implications in preventing chronic diseases .

Toxicological Studies

Toxicological assessments are essential for determining the safety profile of any chemical compound. Current data on this compound indicate:

Case Study 1: Lipase Inhibition

A study conducted on the inhibitory effects of this compound on pancreatic lipase revealed a significant reduction in enzyme activity at concentrations above 50 µM. This suggests potential applications in managing obesity and related metabolic disorders.

| Concentration (µM) | Lipase Activity (% Inhibition) |

|---|---|

| 10 | 10% |

| 50 | 35% |

| 100 | 60% |

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound can scavenge free radicals effectively. The compound exhibited a dose-dependent response in reducing oxidative stress markers in cell cultures.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 25 | 20% |

| 50 | 45% |

| 100 | 75% |

The mechanisms underlying the biological activities of this compound are not fully elucidated. However:

- Enzyme Interaction : It is hypothesized that the compound interacts with the active sites of lipases through hydrophobic interactions due to its structural characteristics.

- Radical Scavenging : The antioxidant activity may be attributed to its ability to donate electrons to free radicals and stabilize reactive species.

Q & A

Basic: What are the stereoselective synthesis routes for (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane?

Answer:

The synthesis of stereoisomerically pure cyclohexane derivatives often employs chiral auxiliaries or enantioselective catalysis. For example, triazacyclohexane derivatives (structurally analogous to the target compound) are synthesized via condensation of primary amines and formaldehyde under controlled pH and temperature . To achieve the (3r,5s) configuration, chiral catalysts (e.g., transition metal complexes with η³-coordination ligands) can enforce stereochemical control during cyclization . Key steps include:

- Reaction optimization : Refluxing in hexane or toluene for extended periods (e.g., 72 hours) to promote ring closure .

- Purification : Recrystallization from ethanol or hexane to isolate the desired stereoisomer .

Advanced: How can computational methods resolve conformational dynamics in this compound?

Answer:

Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are critical for analyzing conformational stability. For example:

- DFT : Optimize the molecular geometry at the B3LYP/6-31G** level to identify low-energy conformers .

- MD simulations : Simulate solvent-solute interactions (e.g., in ethanol or water) to assess steric effects of the ethoxy and methyl groups .

- Docking studies : Predict binding affinities with enzymes or receptors by aligning the cyclohexane core into hydrophobic pockets .

Validation via X-ray crystallography (as in ethyl 3,3,5,5-tetracyano derivatives) ensures computational accuracy .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

A multi-technique approach is required:

- NMR :

- X-ray crystallography : Resolve stereochemistry by analyzing bond angles and torsion parameters (e.g., C3-O-C bond angle ~109.5°) .

- IR : Confirm ethoxy groups via C-O stretches (~1050–1150 cm⁻¹) .

Advanced: How to address contradictions in experimental vs. computational data for this compound?

Answer:

Discrepancies often arise from solvent effects or incomplete conformational sampling. Mitigation strategies include:

- Experimental replication : Vary reaction conditions (e.g., temperature, solvent polarity) to assess reproducibility .

- Enhanced sampling in MD : Use accelerated MD or metadynamics to explore rare conformers .

- Error analysis : Compare DFT functional performance (e.g., B3LYP vs. M06-2X) for energy barriers .

- Cross-validation : Pair computational predictions with 2D-NOESY to detect through-space interactions .

Basic: What are the safety considerations for handling this compound?

Answer:

While specific safety data for this compound are limited, analogous cyclohexane derivatives require:

- Ventilation : Use fume hoods due to potential volatility .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Advanced: How does steric hindrance influence reactivity in this compound?

Answer:

The 1,1,5-trimethyl groups create steric bulk that:

- Slows nucleophilic substitution : Ethoxy group displacement requires bulky bases (e.g., LDA) to overcome steric barriers .

- Directs regioselectivity : Electrophilic additions (e.g., epoxidation) favor less hindered positions (C2/C4) .

- Impacts coordination chemistry : The ethoxy group’s orientation affects metal-ligand binding in η³-complexes .

Basic: How to purify this compound from diastereomeric mixtures?

Answer:

- Chromatography : Use silica gel columns with hexane/ethyl acetate (9:1) to separate stereoisomers .

- Recrystallization : Ethanol-water mixtures exploit solubility differences between diastereomers .

- Chiral HPLC : Employ amylose-based columns for high-resolution separation .

Advanced: Can this compound act as a ligand in coordination chemistry?

Answer:

Yes, the ethoxy and methyl groups can stabilize metal centers. For example:

- Main-group complexes : Triazacyclohexanes form η³-complexes with Li⁺ or Ca²⁺ via N-atom coordination .

- Transition metals : The cyclohexane backbone may adopt boat conformations to accommodate octahedral geometry in Fe³⁺ or Co²⁺ complexes .

- Applications : Such complexes are precursors for catalysis or materials science .

Basic: What are the solubility properties of this compound?

Answer:

- Polar solvents : Moderately soluble in ethanol and acetone due to the ethoxy group .

- Non-polar solvents : Highly soluble in hexane and toluene .

- Aqueous solubility : Insoluble in water (logP ~3.5 predicted via ACD/Labs) .

Advanced: How to model the environmental degradation pathways of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.